N,N-diallyl-4-methylbenzamide
Description
N,N-Diallyl-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzene ring core and two allyl (CH₂CHCH₂) groups attached to the nitrogen atom of the amide functional group. For example, N,N-dibenzyl-4-methylbenzenesulfonamide () shares a similar aromatic core but substitutes the sulfonamide group for an amide and uses benzyl substituents instead of allyl. The diallyl groups in this compound likely confer unique steric and electronic properties, influencing reactivity, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C14H17NO |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-methyl-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C14H17NO/c1-4-10-15(11-5-2)14(16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3 |
InChI Key |
LJPOVYOMDBIYMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The diallyl groups in the target compound introduce greater steric hindrance compared to smaller substituents (e.g., methyl in ) or rigid aromatic groups (e.g., benzyl in ). This may limit its participation in certain catalytic reactions requiring accessible active sites.
- Hydrogen Bonding : Compounds like 4-methoxy-N-methylbenzamide () and N,4-dimethylbenzamide () form intermolecular hydrogen bonds, whereas the diallyl groups in the target compound may prioritize van der Waals interactions or π-allyl coordination with metals .
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